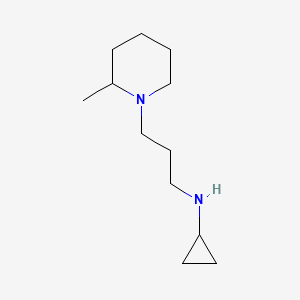

n-(3-(2-Methylpiperidin-1-yl)propyl)cyclopropanamine

描述

N-(3-(2-Methylpiperidin-1-yl)propyl)cyclopropanamine is a tertiary amine featuring a cyclopropanamine moiety linked via a three-carbon propyl chain to a 2-methylpiperidine ring. Piperidine derivatives are frequently explored for their pharmacological properties, including receptor binding and metabolic stability, due to their basicity and conformational flexibility . Cyclopropane rings, known for their rigidity and stereoelectronic effects, may enhance target selectivity or alter pharmacokinetic profiles .

属性

分子式 |

C12H24N2 |

|---|---|

分子量 |

196.33 g/mol |

IUPAC 名称 |

N-[3-(2-methylpiperidin-1-yl)propyl]cyclopropanamine |

InChI |

InChI=1S/C12H24N2/c1-11-5-2-3-9-14(11)10-4-8-13-12-6-7-12/h11-13H,2-10H2,1H3 |

InChI 键 |

ZMYSVWCQNIBWDO-UHFFFAOYSA-N |

规范 SMILES |

CC1CCCCN1CCCNC2CC2 |

产品来源 |

United States |

准备方法

The synthesis of n-(3-(2-Methylpiperidin-1-yl)propyl)cyclopropanamine typically involves the following steps:

Formation of the Propyl Chain: The initial step involves the preparation of the propyl chain, which can be achieved through various organic synthesis techniques.

Cyclopropanation: The propyl chain is then subjected to cyclopropanation reactions to introduce the cyclopropane ring. This can be done using reagents such as diazomethane or other cyclopropanating agents.

Attachment of the Methylpiperidine Moiety: The final step involves the attachment of the methylpiperidine moiety to the cyclopropylpropyl chain. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity.

化学反应分析

n-(3-(2-Methylpiperidin-1-yl)propyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

n-(3-(2-Methylpiperidin-1-yl)propyl)cyclopropanamine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound may be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of n-(3-(2-Methylpiperidin-1-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with receptors or enzymes, modulating their activity and leading to specific physiological effects.

相似化合物的比较

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares N-(3-(2-Methylpiperidin-1-yl)propyl)cyclopropanamine with structurally related compounds from the evidence:

*Calculated based on formula C₁₂H₂₃N₂.

†Inferred from similar tetramine analogs in HIV-1 inhibition studies .

Key Observations:

- Piperidine vs.

- Cyclopropane Rigidity: The cyclopropanamine moiety in the target compound may enhance binding selectivity compared to non-rigid analogs like N-(pyridin-3-ylmethyl)cyclopropanamine .

- Chain Length : The propyl linker in the target compound balances steric bulk and flexibility, whereas shorter chains (e.g., ethyl in ’s compounds) may restrict spatial orientation for target engagement.

生物活性

n-(3-(2-Methylpiperidin-1-yl)propyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its unique structural features, which may influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{13}H_{22}N_{2}

- Molecular Weight : Approximately 210.34 g/mol

- Structural Features : The compound consists of a cyclopropanamine core with a propyl chain substituted by a 2-methylpiperidine moiety. This unique combination may confer distinct pharmacological properties.

Possible Mechanisms Include:

- Receptor Modulation : The piperidine ring may interact with neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive functions.

- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of kinases and other enzymes, which are critical in various cellular processes.

Anticancer Activity

Research into related compounds has highlighted their potential as anticancer agents. For example, derivatives that inhibit Bruton's tyrosine kinase (BTK) have shown promising results in B-cell malignancies. While specific studies on this compound are sparse, its structural similarity to known BTK inhibitors suggests potential for similar activity.

Neuropharmacological Effects

Given the presence of the piperidine moiety, there is potential for neuropharmacological effects. Compounds that interact with dopamine and serotonin receptors could provide therapeutic benefits in treating mood disorders or neurodegenerative diseases.

Antimicrobial Activity

Some studies suggest that cyclopropane derivatives exhibit antimicrobial properties. While direct evidence for this compound is lacking, further exploration into its antimicrobial efficacy could be warranted.

Table 1: Summary of Biological Activities of Similar Compounds

| Compound Name | Activity Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| Compound A | BTK Inhibition | 7 | |

| Compound B | Antimicrobial | 50 | |

| Compound C | Neurotransmitter Modulator | 30 |

Case Study: BTK Inhibitors

A study investigating various BTK inhibitors found that compounds with structural similarities to this compound demonstrated significant inhibitory activity against BTK, suggesting that further investigation into this compound's potential as a therapeutic agent for B-cell malignancies may be fruitful .

Future Research Directions

Further research is essential to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Key areas for future investigation include:

- In vitro and In vivo Studies : Conducting comprehensive studies to assess the compound's efficacy against various cancer cell lines and in animal models.

- Mechanistic Studies : Exploring the specific molecular targets and pathways influenced by the compound.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure impact biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。